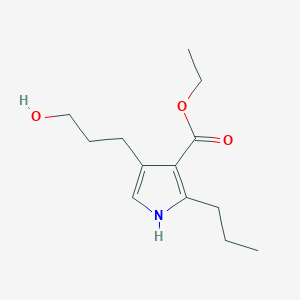

Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate. This nomenclature follows the priority rules for substituents on the pyrrole ring:

- The parent structure is the 1H-pyrrole ring.

- The carboxylate group (-COO-) at position 3 is prioritized as the principal functional group, leading to the suffix -carboxylate.

- The ethyl ester group (-OCC) is denoted as a substituent on the carboxylate group.

- The 3-hydroxypropyl (-CH2CH2CH2OH) and propyl (-CH2CH2CH3) groups are assigned to positions 4 and 2, respectively, based on the lowest locant rule.

The structural formula is C13H21NO3 , with a molecular weight of 239.31 g/mol . The SMILES notation is O(CC)C(C1=C(CCC)NC=C1CCCO)=O, and the InChIKey is TZAUQYDNHQKCHT-UHFFFAOYSA-N. The molecule features a planar pyrrole core with ester and hydroxyalkyl substituents influencing its electronic distribution and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| SMILES | O(CC)C(C1=C(CCC)NC=C1CCCO)=O |

| InChIKey | TZAUQYDNHQKCHT-UHFFFAOYSA-N |

CAS Registry Number and PubChem CID

The CAS Registry Number for this compound is 647836-58-6 , a unique identifier assigned by the Chemical Abstracts Service. In the PubChem database, this compound is cataloged under CID 71378775 , providing access to its chemical properties, spectral data, and associated literature.

Alternative Chemical Designations and Synonyms

This compound is referenced under multiple synonyms across scientific literature and chemical databases:

- 1H-Pyrrole-3-carboxylic acid, 4-(3-hydroxypropyl)-2-propyl-, ethyl ester (IUPAC variant)

- DTXSID20801379 (EPA’s DSSTox identifier)

- Ethyl 4-(3-hydroxypropyl)-2-propylpyrrole-3-carboxylate (simplified nomenclature)

These designations reflect contextual variations in chemical documentation, such as regulatory frameworks or synthetic pathways. The compound’s structural analogs, such as ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate (CAS 647836-62-2, CID 71378772), highlight the importance of precise substituent positioning in distinguishing related molecules.

Properties

CAS No. |

647836-58-6 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-3-6-11-12(13(16)17-4-2)10(9-14-11)7-5-8-15/h9,14-15H,3-8H2,1-2H3 |

InChI Key |

TZAUQYDNHQKCHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CN1)CCCO)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Method A: Bromination followed by Ring Closure

This method involves the bromination of propionaldehyde followed by a ring closure reaction with ethyl acetoacetate and ammonia.

Steps :

- Bromination of propionaldehyde using bromine in an aprotic solvent (e.g., dichloromethane) at temperatures between 0°C and 50°C to yield 2-bromopropanal.

- Ring closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia at similar temperatures.

-

- Mild reaction conditions.

- High conversion rates.

-

- Environmental concerns due to bromine usage.

- Potential for low product purity due to side reactions.

Method B: Mannich Reaction

The Mannich reaction is another viable approach where a hydroxyalkyl amine reacts with a ketone or aldehyde.

Steps :

- Reacting methyl acetoacetate with a hydroxymethylamine under acidic conditions.

-

- Utilizes readily available starting materials.

-

- Requires careful control of reaction conditions to avoid by-products.

Method C: Hantzsch Pyrrole Synthesis

This method utilizes a Hantzsch reaction involving ethyl acetoacetate, ammonia, and an aldehyde.

Steps :

- Formation of an enamine from ethyl acetoacetate and an amine.

- Reaction with an aldehyde to form the pyrrole structure.

-

- Straightforward procedure with fewer steps compared to other methods.

-

- May require purification steps to isolate the desired product.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Method A | Bromination → Ring Closure | Mild conditions, high conversion | Environmental concerns, low purity |

| Method B | Mannich Reaction | Readily available materials | Sensitive to conditions |

| Method C | Hantzsch Synthesis | Fewer steps | Purification may be needed |

Recent studies have indicated that the choice of solvent and temperature plays a critical role in the yield and purity of Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate. For instance, using aprotic solvents such as dichloromethane has been shown to enhance the efficiency of bromination reactions while minimizing side reactions that could lead to impurities.

Additionally, optimizing the ammonia concentration during ring closure reactions can significantly affect the yield, with higher concentrations often leading to improved outcomes but requiring careful handling due to safety concerns associated with ammonia.

The preparation methods for this compound vary widely in terms of complexity, yield, and environmental impact. Each method presents unique advantages that can be leveraged depending on the specific requirements of the synthesis process. Future research should focus on refining these methods further to enhance yield while reducing environmental impacts, particularly concerning hazardous reagents like bromine.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-(3-oxopropyl)-2-propyl-1H-pyrrole-3-carboxylate.

Reduction: Formation of ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-methanol.

Substitution: Formation of halogenated derivatives of the pyrrole ring.

Scientific Research Applications

Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate with structurally related pyrrole derivatives:

Key Observations:

Hydroxyalkyl Chain Impact: The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate) . However, it is less polar than the 2-hydroxyethyl variant due to the longer alkyl chain, balancing solubility and lipophilicity .

Aromatic vs. Aliphatic Substituents :

- Fluorinated benzoyl derivatives (e.g., compounds 237–240 in ) exhibit higher molecular weights and aromaticity, which may enhance UV absorption and rigidity . The target compound’s aliphatic substituents favor flexibility and lower melting points.

Ester Group Influence: The ethyl ester at position 3 is a common feature in pyrrole derivatives, facilitating synthetic modifications.

Hydrogen-Bonding and Crystallography :

- The hydroxyl group in the target compound likely participates in hydrogen-bonding networks, affecting crystal packing. This contrasts with tosyl-containing derivatives (e.g., compound 240), where sulfonyl groups dominate intermolecular interactions .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- CAS Number : 647836-62-2

- Functional Groups : Pyrrole ring, carboxylate ester, hydroxyl group

The presence of the pyrrole ring is significant as it is a common pharmacophore in many biologically active compounds, contributing to various pharmacological properties.

Antioxidant Activity

Research indicates that compounds containing pyrrole structures exhibit notable antioxidant properties. This compound has been assessed for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Potential

Pyrrole derivatives have been studied for their anticancer activities. This compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, a study indicated that similar pyrrole compounds could induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrrole derivatives have been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following factors are critical:

- Hydroxyl Group : The presence of the hydroxyl group may enhance solubility and bioavailability.

- Alkyl Substituents : Variations in the alkyl chain length and branching can influence receptor binding and biological activity.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant activity.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | ROS scavenging |

| Standard Antioxidant (Trolox) | 10 | ROS scavenging |

Study on Anticancer Activity

In another investigation, this compound was tested against A549 lung cancer cells. The compound exhibited an IC50 value of 20 µM, indicating moderate cytotoxicity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 20 | Cytotoxicity |

| HeLa | 25 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.